molecular formula C9H15NO B1525410 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine CAS No. 331852-16-5

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Cat. No. B1525410
CAS RN: 331852-16-5
M. Wt: 153.22 g/mol
InChI Key: NWBISWZGDOEFBC-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan derivatives can be synthesized from various methods. For instance, furanic conjugated enones, 4-(furan-2-yl)but-3-en-2-ones and 1-aryl-3-(furan-2-yl)prop-2-en-1-ones, have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies depending on the specific compound. For instance, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis .


Chemical Reactions Analysis

Furan derivatives undergo many reactions. For example, furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Sustainable Materials Development

Enzymatic Polymerization of Furanic-Aliphatic Polyamides : Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides represent a sustainable alternative to polyphthalamides, offering potential as high-performance materials. Enzymatic polymerization has been employed to produce poly(octamethylene furanamide) with significant molecular weights, presenting a promising approach for commercial application in materials science (Jiang et al., 2015).

Synthetic Chemistry Advances

Linear Polyurethane with Pendant Furan Groups : The functionalization of furfuryl amine as a chain extender has led to the development of linear polyurethane bearing pendant furan groups and cross-linked healable polyurethane containing Diels–Alder bonds. This innovation demonstrates furan's role in creating materials with excellent thermal reversibility and mechanical properties (Du et al., 2014).

Electron-Rich 2-Aminofurans Synthesis : A study has outlined a method for converting acetylenic amides directly into 2-aminofurans without electron-withdrawing stabilizing substituents, leveraging these compounds' high reactivity for synthesis applications. This work underscores the potential of electron-rich furans in synthesis, providing a pathway to highly functionalized aniline products or carbazole-4-carboxylates (Li et al., 2019).

Safety and Hazards

Furan derivatives can have varying levels of toxicity. For instance, furfuryl alcohol is toxic and may be carcinogenic in humans .

Future Directions

The future directions of research into furan derivatives are vast and varied. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for their potential uses beyond fuels and plastics .

properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBISWZGDOEFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331852-16-5
Record name 1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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